![molecular formula C7H12N2O2 B562925 3-Methyl-5-(S)-isopropyl hydantoin CAS No. 71921-91-0](/img/structure/B562925.png)
3-Methyl-5-(S)-isopropyl hydantoin
Overview
Description
Hydantoins are a class of compounds that have a heterocyclic structure, more specifically, they are imidazolidine diones . They are present in natural products and in extraterrestrial ice, indicating this to be an important compound in prebiotic chemistry . The hydantoin ring is a useful center in synthetic chemistry, especially for combinatorial chemistry, multicomponent reactions, and in diversity-oriented synthesis . They are also found in pharmacologically active molecules, such as the anticonvulsant phenytoin .
Synthesis Analysis
The synthesis of hydantoins often involves the reaction of a suitable ketone with ammonium carbonate and potassium cyanide . The lipophilicities of hydantoins can be gradually increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .Molecular Structure Analysis
Hydantoins have a heterocyclic structure, specifically an imidazolidine dione structure . The molecular structure can be modified by introducing different substituents at various positions .Chemical Reactions Analysis
Hydantoins can undergo a variety of chemical reactions due to their versatile structure . They can be used in combinatorial chemistry, multicomponent reactions, and in diversity-oriented synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of hydantoins can vary depending on their structure and the substituents present . These properties can be estimated empirically, by UV/Vis spectroscopy, or calculated using established medicinal chemistry software .Safety And Hazards
Future Directions
The future directions in the study of hydantoins could involve the synthesis of new derivatives with potential pharmacological applications . The hydantoin moiety is present in natural products and in extraterrestrial ice, indicating this to be an important compound in prebiotic chemistry . Therefore, further exploration of these compounds could lead to new discoveries in both medicinal chemistry and the study of life’s origins.
properties
IUPAC Name |
(5S)-3-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)5-6(10)9(3)7(11)8-5/h4-5H,1-3H3,(H,8,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVKYNWQBSNIR-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652647 | |
Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(S)-isopropyl hydantoin | |
CAS RN |
71921-91-0 | |
Record name | (5S)-3-Methyl-5-(propan-2-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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